Decanal
Overview
Description
It is a colorless to light-yellow liquid at room temperature and is characterized by a fruity, somewhat citrusy, orange-like odor . This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
Scientific Research Applications
Decyl aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to prepare various chemicals.
Biology: Decyl aldehyde is a substrate for bacterial luciferase, making it useful in bioluminescent assays.
Medicine: It is studied for its potential antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart a citrus-like aroma to products.
Mechanism of Action
Target of Action
Decanal, also known as Decyl aldehyde, is an organic compound classified as an aldehyde It’s known that structurally similar substances like nonanal and this compound have similar physico-chemical properties and are expected to act via the same mode of action .
Mode of Action
It’s known that substances with similar structures, like nonanal and this compound, are expected to act via the same mode of action . This suggests that this compound may interact with its targets in a similar manner to Nonanal.
Biochemical Pathways
This compound is an aromatic compound found mainly in citrus fruits . It has been found to promote collagen production dose-dependently , suggesting that it may play a role in the biochemical pathways related to collagen synthesis.
Pharmacokinetics
It’s known that kidney function can impact the adme properties of drugs , suggesting that renal function could potentially influence the bioavailability of this compound.
Result of Action
It has been found to promote collagen production , suggesting that it may have a role in skin health and aging.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, this compound is known to strongly activate mosquitos’ human-specific glomerulus at physiological concentrations , indicating that environmental factors such as the presence of mosquitos could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Decanal has potential for preventing photoaging, suggesting that its effects are cAMP-mediated in human dermal fibroblasts . Future research and development may focus on this area .
Relevant papers analyzed include those discussing the genotoxicity and exhaled biomarkers in esophageal adenocarcinoma , the protection against UVB-induced photoaging in human dermal fibroblasts , and the enhancement of brightness in bacterial luciferase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl aldehyde can be synthesized through several methods:
Oxidation of Decanol: One common method involves the oxidation of decanol (a primary alcohol) using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydroformylation of 1-Nonene: Another industrial method is the hydroformylation (oxo process) of 1-nonene, which allows for the production of a range of aldehydes.
Industrial Production Methods: The hydroformylation process is particularly favored in industrial applications due to its efficiency and ability to produce aldehydes on a large scale .
Chemical Reactions Analysis
Types of Reactions: Decyl aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to decanoic acid using strong oxidizing agents.
Nucleophilic Addition: It reacts with nucleophiles such as alcohols to form hemiacetals and acetals.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alcohols, amines.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decanol.
Nucleophilic Addition: Hemiacetals and acetals.
Comparison with Similar Compounds
Nonanal (C₉H₁₈O): Similar structure but with one less carbon atom.
Octanal (C₈H₁₆O): Two carbon atoms shorter than decyl aldehyde.
Heptanal (C₇H₁₄O): Three carbon atoms shorter than decyl aldehyde.
Uniqueness: Decyl aldehyde is unique due to its longer carbon chain, which imparts a distinct fruity and citrus-like aroma, making it particularly valuable in the fragrance and flavor industries .
Properties
IUPAC Name |
decanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVZQYAVGTKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021553 | |
Record name | Decanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Decaldehyde is a colorless to light yellow liquid with a pleasant odor. Floats on water. Freezing point is 64 °F. (USCG, 1999), Dry Powder, Liquid; Liquid, Colorless to light yellow liquid with an odor of citrus; [HSDB] Colorless liquid; [MSDSonline], Liquid, colourless to light yellow liquid/fatty, floral-orange odour on dilution | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Decanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
404 to 410 °F at 760 mmHg (USCG, 1999), 212 °C | |
Record name | DECALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8495 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Flash Point |
185 °F (USCG, 1999), 83 °C (181 °F) Closed cup | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Solubility |
In water 0.00156 mg/L at 25 °C, Soluble in ethanol, ether, acetone; slightly soluble in carbon tetrachloride, Soluble in 80% alcohol, fixed oils, volatile oils, mineral oil; insoluble in glycerol, miscible with alcohol, fixed oils, propylene glycol (may be turbid); insoluble in glycerol, water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.83 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.830 g/cu cm at 15 °C, 0.823-0.832 | |
Record name | DECALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8495 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Decanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/259/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.1 [mmHg], 0.103 mm Hg at 25 °C/ from experimentally derived coefficients | |
Record name | Decaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4662 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Color/Form |
Colorless to light-yellow liquid | |
CAS No. |
112-31-2, 112-81-2 | |
Record name | DECALDEHYDE | |
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Record name | Decanal | |
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Record name | Decaldehyde | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | Decanal | |
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Record name | DECANAL | |
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Record name | DECALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
64 °F (USCG, 1999), -3.9 °C, Liquid Molar Volume = 0.190278 cu m/kmol; IG Heat of Formation = -3.2589X10+8 J/kmol; Heat Fusion at Melting Point = 3.45X10+7 J/kmol, -5 °C | |
Record name | DECALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/8495 | |
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Record name | DECALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/288 | |
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Record name | Decanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011623 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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